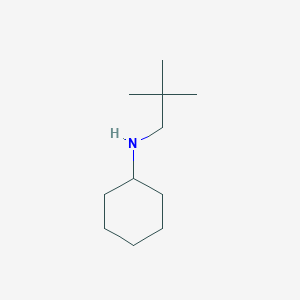

N-Neopentylcyclohexanamine

Description

Research Significance and Context in Contemporary Organic Chemistry

N-substituted cyclohexanamines are a class of compounds recognized for their versatile applications, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals, and as corrosion inhibitors. wikipedia.org The introduction of various substituents on the nitrogen atom allows for the fine-tuning of the molecule's physical and chemical properties. The neopentyl group, being sterically bulky and chemically robust, is of particular interest in modern organic chemistry. Its incorporation into a cyclohexanamine framework would be expected to impart unique conformational and reactivity characteristics to the parent molecule.

Advanced research into N-Neopentylcyclohexanamine would likely focus on several key areas. Firstly, its potential as a building block in the synthesis of more complex molecules. The steric hindrance provided by the neopentyl group could influence the stereochemical outcome of reactions at or near the nitrogen atom, a desirable trait in asymmetric synthesis. Secondly, the compound's properties as a ligand for metal catalysts could be an area of investigation. The nitrogen atom's lone pair of electrons can coordinate with metal centers, and the bulky substituent could play a crucial role in controlling the catalytic activity and selectivity.

Historical Perspective on Cyclohexanamine Derivatives in Academic Research

The study of cyclohexanamine and its derivatives has a long history in organic chemistry. Cyclohexylamine (B46788) itself is a well-known compound, primarily produced through the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol (B46403). wikipedia.org Early research focused on its basic properties and its use as a synthetic intermediate.

Over the decades, academic research has expanded to a wide array of N-substituted cyclohexanamines. For instance, dicyclohexylamine (B1670486), a secondary amine, has been extensively studied and is used as a corrosion inhibitor and in the synthesis of other organic compounds. nist.gov The development of synthetic methods to create these derivatives has also been a significant area of research. Reductive amination of cyclohexanone (B45756) is a common and powerful method for synthesizing N-substituted cyclohexanamines. procurementresource.comresearchgate.net This reaction involves the condensation of cyclohexanone with a primary amine, followed by the reduction of the resulting imine intermediate.

The evolution of analytical techniques has further propelled research in this area, allowing for detailed characterization and a deeper understanding of the structure-property relationships within this class of compounds.

Scope and Objectives of Advanced Studies on this compound

Advanced studies on this compound would be driven by the objective of understanding how the introduction of a sterically demanding neopentyl group influences the compound's properties and reactivity. A primary objective would be the development of an efficient and scalable synthesis route. Reductive amination of cyclohexanone with neopentylamine (B1198066) would be a logical starting point for such investigations.

A key scope of the research would involve a thorough characterization of the compound's physicochemical properties. This would include determining its boiling point, solubility, and spectroscopic data. Of particular interest would be the study of its conformational isomers due to the steric interactions between the bulky neopentyl group and the cyclohexyl ring.

Further objectives would be to explore its utility in specific applications. This could involve:

Catalysis: Investigating its potential as a ligand in transition-metal-catalyzed reactions. The steric bulk could create a unique coordination environment around the metal center, potentially leading to novel reactivity or selectivity.

Materials Science: Exploring its use as a building block for polymers or other materials where the bulky, non-polar neopentyl group could influence properties such as thermal stability and solubility.

Supramolecular Chemistry: Studying its ability to form host-guest complexes or self-assemble into larger ordered structures.

A comparative study with other N-alkylated cyclohexanamines would also be a crucial part of the research, helping to delineate the specific effects of the neopentyl group.

Data Tables

Table 1: Physicochemical Properties of Related Cyclohexanamine Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Cyclohexanamine | C₆H₁₃N | 99.17 | 134.5 |

| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 |

Data sourced from publicly available chemical databases.

Table 2: Representative Reaction Conditions for Reductive Amination

| Ketone | Amine | Reducing Agent/Catalyst | Solvent | Temperature | Reference |

| Cyclohexanone | Ammonia | Acidic Metal Catalysts | - | 150-350 °C | procurementresource.com |

| Cyclohexanone | Methylamine | Reductive Aminase (enzyme) | Aqueous Buffer | Not specified | researchgate.net |

| Cyclohexanone | Ammonia | Zeolites Hβ and HY | Gas Phase | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWIKJLIVDTWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of N Neopentylcyclohexanamine

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of N-substituted amines relies on a set of robust and well-understood reactions. These methods, while effective, often involve trade-offs in terms of selectivity and reaction conditions.

Amination Reactions in the Formation of N-Substituted Cyclohexylamines

The formation of N-substituted cyclohexylamines can be approached through several amination routes. Direct alkylation of cyclohexylamine (B46788) with a neopentyl halide is a fundamental approach. However, this method is often hampered by a lack of selectivity, leading to polyalkylation where the desired secondary amine product reacts further to form a tertiary amine. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is critical but can be challenging.

Another classical approach is the reduction of an N-cyclohexyl-pivalamide. This involves first forming the amide from cyclohexylamine and pivaloyl chloride, followed by reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This two-step process converts the amide's carbonyl group into a methylene (B1212753) (-CH₂–) group, yielding the target N-neopentylcyclohexanamine. cengage.com.au

Reductive Amination Strategies for this compound

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing amines like this compound. wikipedia.orgresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. cengage.com.auyoutube.com

For the synthesis of this compound, this process entails reacting cyclohexanone (B45756) with neopentylamine (B1198066). The reaction is generally performed under weakly acidic conditions (pH 4-5) to facilitate the formation of the N-cyclohexylidene-neopentylamine imine intermediate while avoiding excessive protonation of the amine nucleophile. masterorganicchemistry.com This intermediate is subsequently reduced to the final product.

A variety of reducing agents can be employed, each with specific advantages:

Sodium Borohydride (B1222165) (NaBH₄) : A common and effective reducing agent.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting ketone, allowing the entire reaction to be performed in a single pot. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reducing agent that is often preferred due to the lower toxicity compared to cyanide-based reagents. masterorganicchemistry.com

Catalytic Hydrogenation : The use of H₂ gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is also a viable reduction method, often considered a greener alternative. wikipedia.orgyoutube.com

The direct reductive amination of ketones is a promising method for synthesizing secondary amines and can be catalyzed by enzymes like reductive aminases (RedAms) for high conversion rates. researchgate.net

Table 1: Representative Reductive Amination Strategy

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Cyclohexanone | Neopentylamine | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (e.g., pH ~5) | This compound |

| Cyclohexanone | Neopentylamine | H₂ | Pd/C or PtO₂ | This compound |

Alternative Coupling Reactions for this compound Formation

Beyond classical amination, modern cross-coupling reactions offer powerful alternatives for forming the crucial C-N bond.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad substrate scope. wikipedia.orglibretexts.org To synthesize this compound, this reaction would couple cyclohexylamine with a neopentyl halide (or pseudohalide like a triflate), or alternatively, neopentylamine with a cyclohexyl halide. The catalytic system consists of a palladium precursor and a specialized, bulky phosphine (B1218219) ligand, which is crucial for facilitating the catalytic cycle. wikipedia.orgorganic-chemistry.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is also required. youtube.com

Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation, can also be used to form aryl amines, and its principles can be extended to alkylamines. wikipedia.orgorganic-chemistry.org The reaction typically requires harsher conditions (high temperatures) than the Buchwald-Hartwig amination, involving the coupling of an amine with an alkyl halide in the presence of a copper catalyst. wikipedia.org Modern advancements have introduced ligand-supported soluble copper catalysts that allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net

Table 2: Comparison of Alternative Coupling Reactions

| Reaction | Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Amine + Alkyl/Aryl Halide | Mild conditions, broad scope, high yields. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper (metal or salts) | Amine + Alkyl/Aryl Halide | Traditionally requires high temperatures; modern catalysts allow for milder conditions. wikipedia.orgorganic-chemistry.org |

Innovations in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly influencing synthetic strategies. rasayanjournal.co.inresearchgate.net This involves minimizing waste, reducing energy consumption, and using safer materials. ejcmpr.commdpi.com

Sustainable Solvent Systems in Amine Synthesis

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. nih.gov For amine synthesis, several greener alternatives have been explored:

Water : As the most natural and environmentally benign solvent, water is an attractive medium. pnas.org While the formation of imines in reductive amination can be challenging due to unfavorable equilibrium in aqueous media, certain biocatalytic approaches using enzymes like imine reductases (IREDs) have shown success. lookchem.com

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a nontoxic, nonflammable, and renewable solvent alternative. pnas.org Its properties, such as low viscosity and the ability to dissolve many organic compounds, make it a suitable medium for certain catalytic reactions. pnas.org

Liquid Polymers and Bio-based Solvents : Solvents such as Polyethylene Glycol (PEG) and bio-derived solvents like Cyrene or γ-Valerolactone (GVL) are being investigated as sustainable reaction media. nih.govwiley.com These solvents are often biodegradable, have low toxicity, and can sometimes be recycled. wiley.com

Catalytic Methodologies for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.org Catalytic methods are key to maximizing atom economy.

A prime example is the "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology. rsc.orgwhiterose.ac.uk This elegant, waste-free process can be used to synthesize this compound by reacting cyclohexanol (B46403) with neopentylamine. A transition metal catalyst, typically based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it in situ to cyclohexanone. whiterose.ac.ukresearchgate.net The ketone then reacts with neopentylamine to form the imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen. The only byproduct of this highly atom-economical transformation is water. rsc.orgresearchgate.net

Furthermore, the development of heterogeneous catalysts, such as nickel-copper hybrid materials or supported nanoparticles, offers advantages in sustainability. cas.cn These catalysts are often stable, can be easily recovered from the reaction mixture by filtration, and reused multiple times, reducing both cost and waste. cas.cn

Table 3: Green Catalytic Approaches for N-Alkylamine Synthesis

| Methodology | Reactants for Target Synthesis | Catalyst Example | Byproduct | Key Advantage |

|---|---|---|---|---|

| Borrowing Hydrogen | Cyclohexanol + Neopentylamine | [Cp*IrCl₂]₂ or [Ru(p-cymene)Cl₂]₂ whiterose.ac.ukresearchgate.net | Water | High atom economy; avoids use of alkylating agents. rsc.org |

| Heterogeneous Catalysis | Cyclohexanone + Neopentylamine + H₂ | Nickel-Copper hybrid materials or supported Pd nanoparticles cas.cn | None (in ideal hydrogenation) | Catalyst is easily separable and reusable. cas.cn |

Microwave-Assisted and Ultrasound-Assisted Synthesis Techniques

Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to enhance reaction rates, improve yields, and promote greener chemical processes. nih.govchesci.com These techniques offer significant advantages over conventional heating methods for the synthesis of N-substituted amines.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct and efficient heating of the reaction mixture can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ijpcbs.comnih.gov In the context of synthesizing this compound, a mixture of cyclohexanone, neopentylamine, and a suitable reducing agent in a polar solvent can be irradiated with microwaves. The rapid heating accelerates both the initial imine formation and the subsequent reduction, minimizing the formation of side products. nih.gov

The table below illustrates the potential improvements offered by these techniques compared to a conventional thermal method for the synthesis of this compound.

Interactive Table 1: Comparison of Synthesis Techniques

| Synthesis Method | Typical Reaction Time | Plausible Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | 12-24 hours | 70-80 | Standard, well-understood procedure. |

| Microwave-Assisted | 10-30 minutes | 85-95 | Rapid heating, shorter reaction time, higher yield. ijpcbs.com |

Biocatalytic Routes for this compound and Analogues

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and sustainability. frontiersin.org For the production of chiral amines and their analogues, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable. researchgate.netnih.gov These enzymes can catalyze the asymmetric reductive amination of a ketone, providing access to optically pure amine products, which is a significant challenge for traditional chemical methods. rsc.orgmanchester.ac.uk

In the synthesis of this compound, a biocatalytic approach would involve the reaction of cyclohexanone and neopentylamine in the presence of a specific IRED or RedAm enzyme and a cofactor, typically NADH or NADPH. The enzyme's active site would orient the intermediate imine in a way that the hydride transfer from the cofactor occurs stereoselectively, yielding one enantiomer of the product in high excess. researchgate.net The development of diverse enzyme panels allows for the screening and identification of biocatalysts that can accept bulky substrates like neopentylamine and produce either the (R)- or (S)-enantiomer of the target amine. researchgate.netnih.gov

The use of biocatalysis represents a green alternative, as reactions are performed in aqueous media under mild temperature and pH conditions, and the enzymes themselves are biodegradable. researchgate.net

Interactive Table 2: Hypothetical Biocatalyst Performance for this compound Synthesis

| Biocatalyst Type | Substrate(s) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Imine Reductase (IRED-S) | Cyclohexanone, Neopentylamine | >95 | >99 (S)-enantiomer |

| Imine Reductase (IRED-R) | Cyclohexanone, Neopentylamine | >92 | >99 (R)-enantiomer |

| Reductive Aminase (RedAm) | Cyclohexanone, Neopentylamine | >98 | >98 (S)-enantiomer |

Optimization of Synthetic Conditions and Yield Enhancement

The yield and purity of this compound prepared via reductive amination are highly dependent on the reaction conditions. Optimization of these parameters is crucial for an efficient and scalable process. nih.gov

Choice of Reducing Agent A key challenge in reductive amination is the potential for the reducing agent to reduce the starting ketone before it can react with the amine to form the imine. masterorganicchemistry.com To circumvent this, mild and selective reducing agents are employed.

Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is a weaker reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines (iminium ions) while being slow to react with ketones at neutral or slightly acidic pH. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is another mild and selective choice that has become increasingly popular as a less toxic alternative to NaBH₃CN. It is effective in a variety of solvents and does not require strict pH control. masterorganicchemistry.com

Reaction Parameters Several other factors can be adjusted to enhance the reaction yield:

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and methanol (B129727) are commonly used. nih.gov

pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step while ensuring the amine nucleophile is not fully protonated.

Stoichiometry: Using a slight excess of the amine (neopentylamine) can help drive the equilibrium towards imine formation.

Catalyst: In some cases, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be added to activate the ketone and facilitate imine formation before the reduction step. masterorganicchemistry.com

The following table demonstrates how varying these conditions can impact the outcome of the synthesis.

Interactive Table 3: Optimization of Reductive Amination for this compound

| Reducing Agent | Solvent | Additive/Catalyst | Plausible Yield (%) |

|---|---|---|---|

| NaBH₃CN | Methanol | Acetic Acid (to pH ~6) | 85 |

| NaBH(OAc)₃ | Dichloromethane (DCM) | None | 92 |

| NaBH₄ | Methanol | None (sequential addition) | 75 |

Reaction Mechanisms Involving N Neopentylcyclohexanamine

Fundamental Reactivity Patterns of Secondary Amines

The reactivity of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. byjus.com Secondary amines, such as N-Neopentylcyclohexanamine, have two organic substituents and one hydrogen atom attached to the nitrogen. wikipedia.org

The lone pair of electrons on the nitrogen atom in amines makes them effective nucleophiles, meaning they can donate this electron pair to an electron-deficient center. fiveable.melibretexts.org The nucleophilicity of amines is a critical factor in a wide array of chemical transformations, including substitution and addition reactions. fiveable.me Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This increased nucleophilicity of secondary amines compared to primary amines is attributed to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom. fiveable.me However, this trend is not always straightforward and can be influenced by steric hindrance. fiveable.memasterorganicchemistry.com

The nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity parameter (N). For instance, in water, the nucleophilicity parameter for ammonia is 9.5, for ethylamine (B1201723) (a primary amine) it is 12.9, and for diethylamine (B46881) (a secondary amine) it is 14.7, illustrating the general trend. masterorganicchemistry.com

Table 1: General Comparison of Amine Nucleophilicity

| Amine Type | General Nucleophilicity Trend | Influencing Factors |

| Primary (R-NH₂) | Less nucleophilic than secondary amines | Less steric hindrance allows easier access to electrophiles. fiveable.me |

| Secondary (R₂NH) | Generally the most nucleophilic among amines | Good balance of electron-donating effects from two alkyl groups and moderate steric hindrance. fiveable.memasterorganicchemistry.com |

| Tertiary (R₃N) | Less nucleophilic than primary and secondary amines | Significant steric hindrance from three alkyl groups impedes reaction with electrophiles. fiveable.me |

This table provides a generalized comparison. Specific nucleophilicity can vary based on the nature of the alkyl/aryl groups and reaction conditions.

The reactivity of this compound is significantly modulated by the steric and electronic properties of its two substituents: the neopentyl group and the cyclohexyl group.

Electronic Effects: Both the neopentyl and cyclohexyl groups are alkyl groups, which are electron-donating. fiveable.me This electron-donating nature increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to ammonia or primary amines with less electron-donating substituents. fiveable.me

Detailed Mechanistic Investigations of this compound Reactions

While specific detailed mechanistic studies on this compound are not extensively documented in the provided search results, its reactivity can be inferred from the established principles of secondary amine reactions.

Like other amines, this compound is basic and will react with acids to form the corresponding ammonium (B1175870) salt, in this case, the N-neopentylcyclohexylammonium ion. byjus.comwikipedia.org This is a simple acid-base reaction where the lone pair on the nitrogen atom accepts a proton. masterorganicchemistry.com

R₂NH + H-A ⇌ R₂NH₂⁺ + A⁻

The position of this equilibrium depends on the pKa of the amine and the acid. The electron-donating alkyl groups (neopentyl and cyclohexyl) increase the basicity of the nitrogen atom, making it a reasonably strong base. wikipedia.org The resulting ammonium salts are typically water-soluble. byjus.com

As a nucleophile, this compound can participate in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. libretexts.org The specific pathway taken will depend on the substrate (primary, secondary, tertiary), the leaving group, the solvent, and the temperature. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

SN2 Reactions: In an SN2 reaction with a suitable substrate (e.g., a primary alkyl halide), this compound would act as a nucleophile, attacking the electrophilic carbon and displacing the leaving group in a single, concerted step. studymind.co.uk However, due to the significant steric hindrance from the neopentyl and cyclohexyl groups, the rate of SN2 reactions involving this compound is expected to be significantly slower compared to less bulky secondary amines. fiveable.memasterorganicchemistry.com

SN1 Reactions: In SN1 reactions, the rate-determining step is the formation of a carbocation from the substrate. leah4sci.com The amine then acts as a nucleophile to capture the carbocation. Since the nucleophile is not involved in the rate-determining step, the steric bulk of this compound would have less of an impact on the reaction rate compared to an SN2 reaction. masterorganicchemistry.com

E2 Reactions: When reacting with a substrate that has a β-hydrogen, this compound can also act as a base to promote an E2 elimination reaction. masterorganicchemistry.com Strong, bulky bases are known to favor E2 reactions. masterorganicchemistry.com Given the steric bulk of this compound, it could potentially favor elimination over substitution, particularly with secondary and tertiary alkyl halides. masterorganicchemistry.compressbooks.pub

E1 Reactions: E1 reactions proceed through a carbocation intermediate, similar to SN1 reactions, and are also favored by weak bases. leah4sci.com this compound could participate in the deprotonation step following carbocation formation.

Table 2: Predicted Reactivity of this compound in Substitution and Elimination Reactions

| Reaction Type | Substrate | Predicted Outcome with this compound | Rationale |

| SN2 | Primary Alkyl Halide | Slow reaction | Significant steric hindrance from neopentyl and cyclohexyl groups. fiveable.memasterorganicchemistry.com |

| SN1 | Tertiary Alkyl Halide | Possible | Nucleophile is not involved in the rate-determining step. masterorganicchemistry.com |

| E2 | Secondary/Tertiary Alkyl Halide | Favored | Steric bulk of the amine favors its role as a base. masterorganicchemistry.compressbooks.pub |

| E1 | Tertiary Alkyl Halide | Possible | Competes with SN1; amine acts as a base in the second step. leah4sci.com |

The involvement of amines in radical reactions and photoinduced transformations is a growing area of interest. acs.org

Radical Reactions: While specific studies on this compound are not available, amines can undergo reactions involving radical intermediates. For instance, in the presence of a suitable initiator, a hydrogen atom could be abstracted from the N-H bond or an α-C-H bond to form an aminyl or α-amino radical, respectively. These radical species can then participate in various subsequent reactions.

Photoinduced Transformations: Amines can participate in photoinduced electron transfer (PET) processes. acs.org Upon absorption of light, an excited state of a molecule can be formed, which can then be reduced by an amine acting as an electron donor. The resulting amine radical cation can then undergo further reactions. core.ac.uk The electron-donating nature of the alkyl groups in this compound would likely make it a good candidate for such PET processes.

Lack of Publicly Available Research Data on this compound Prevents Detailed Analysis

Despite its listing in chemical databases, a comprehensive review of scientific literature reveals no published studies on the reaction mechanisms, kinetics, or transition state analysis of this compound.

While the chemical compound this compound is recognized and cataloged with the CAS number 887590-46-7, extensive searches of scholarly articles, academic journals, and chemical research databases have yielded no specific information regarding its involvement in cross-coupling reactions, detailed kinetic studies of its reactions, or analyses of its transition states.

This absence of data in the public domain makes it impossible to provide a scientifically accurate and detailed article on the topics requested. The required sections on reaction mechanisms, kinetic studies, and transition state analysis, as outlined, presuppose the existence of such research, which does not appear to be the case for this compound at this time.

Therefore, the generation of an article focusing on the chemical behavior of this compound, as specified in the prompt, cannot be fulfilled due to the lack of foundational research on this particular compound.

Advanced Spectroscopic Characterization of N Neopentylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Neopentylcyclohexanamine, NMR provides detailed information about the hydrogen and carbon environments, allowing for conformational analysis and unambiguous structural confirmation.

¹H and ¹³C NMR Spectral Analysis for Conformational Insights

¹H NMR Spectroscopy: The proton spectrum will feature signals for the cyclohexyl ring protons, the methylene (B1212753) (-CH₂-) protons of the neopentyl group, the methine (-CH-) proton on the cyclohexyl ring attached to the nitrogen, the N-H proton, and the highly shielded tert-butyl protons. Due to the rapid chair-to-chair interconversion of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons often average out, leading to broadened signals or a single average peak for many of the ring protons. youtube.com The N-H proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon environments. oregonstate.edu For this compound, distinct peaks are expected for each carbon atom in the neopentyl group and for the carbons of the cyclohexyl ring. The carbon atom bonded directly to the nitrogen (C-N) will be shifted downfield compared to other ring carbons. libretexts.org The chemical shifts provide a map of the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl-CH-N | ~2.5 - 3.0 | ~55 - 65 |

| Cyclohexyl-CH₂ | ~1.0 - 2.0 | ~25 - 35 |

| N-H | Variable (broad singlet) | - |

| Neopentyl-CH₂-N | ~2.3 - 2.8 | ~50 - 60 |

| Neopentyl-C(CH₃)₃ | ~0.9 - 1.0 (singlet) | ~30 - 35 (quaternary) |

| Neopentyl-C(CH₃)₃ | ~0.9 - 1.0 (singlet) | ~25 - 30 (methyl) |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal from the cyclohexyl and neopentyl groups to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For instance, it would show a correlation between the tert-butyl protons and the quaternary carbon of the neopentyl group, as well as the adjacent methylene carbon. It would also show correlations between the N-H proton and the adjacent carbons (the cyclohexyl methine and the neopentyl methylene), confirming the N-substitution pattern.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton coupling networks, which is particularly useful for tracing the connectivity of the protons within the cyclohexane ring. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups. uc.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. As a secondary amine, a characteristic feature is a single, weak-to-medium N-H stretching band in the region of 3300-3350 cm⁻¹. orgchemboulder.com Other significant absorptions include the C-H stretching of the alkyl groups just below 3000 cm⁻¹, C-H bending vibrations around 1450 cm⁻¹, and the C-N stretching vibration, which for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.comwpmucdn.com An IR spectrum of the closely related cyclohexylamine (B46788) shows characteristic N-H and C-H stretching and bending frequencies. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the cyclohexyl and neopentyl groups are typically strong and well-defined. This technique is particularly sensitive to the non-polar bonds that make up the hydrocarbon backbone of the molecule.

Key Vibrational Frequencies:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3300 - 3350 (weak-medium) | Weak |

| C-H Stretch (sp³) | 2850 - 2960 (strong) | Strong |

| C-H Bend | ~1450 (medium) | Medium |

| C-N Stretch | 1020 - 1250 (medium-weak) | Medium |

| C-C Skeletal | Fingerprint Region | Strong |

Mass Spectrometry (GC/MS) for Molecular Fragmentation and Purity Assessment

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for separating a compound from a mixture and determining its molecular weight and fragmentation pattern. For this compound, GC/MS would confirm its molecular weight (169.32 g/mol ) and provide structural information through its characteristic fragmentation.

Upon electron impact ionization, the molecular ion peak (M⁺) at m/z = 169 would be observed. As an amine, the molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process results in the formation of a stable, resonance-stabilized iminium cation.

Two primary alpha-cleavage pathways are possible:

Loss of a neopentyl radical (C₅H₁₁•): Cleavage of the bond between the neopentyl group and the nitrogen would lead to a fragment corresponding to the cyclohexyl iminium cation.

Loss of a C₅H₉• radical from the cyclohexyl ring: Cleavage of the C-C bond within the cyclohexyl ring adjacent to the point of nitrogen attachment is the most likely fragmentation pathway. This would result in the loss of a pentyl radical fragment from the ring, leading to a prominent base peak. The largest alkyl group attached to the alpha-carbon is preferentially lost. miamioh.edu

Predicted Major Mass Fragments:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 169 | [C₁₁H₂₃N]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage: Loss of C₄H₉• (tert-butyl) from the neopentyl group. |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: Loss of the neopentyl group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a salt derivative (e.g., the hydrochloride) could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. eurjchem.com

This analysis would reveal the preferred solid-state conformation of the molecule, including the specific chair conformation of the cyclohexane ring and the orientation of the bulky neopentyl group (either axial or equatorial). Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement. eurjchem.com However, as a flexible, non-chiral molecule, obtaining high-quality crystals suitable for X-ray diffraction could be challenging.

Computational Chemistry and Theoretical Analysis of N Neopentylcyclohexanamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods can provide insights into the electronic distribution, the nature of chemical bonds, and the stability of different molecular arrangements.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of N-Neopentylcyclohexanamine would involve examining its molecular orbitals, electron density distribution, and the nature of the covalent bond between the neopentyl group, the nitrogen atom, and the cyclohexane (B81311) ring. This analysis would reveal details about charge distribution and the regions of the molecule that are electron-rich or electron-deficient, which are crucial for understanding its reactivity. However, specific computational data on the electronic structure of this compound are not available.

Molecular Geometry Optimization and Energy Minimization

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. pennylane.ai This process would determine the most stable structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. Without dedicated computational studies, the exact optimized geometry and its corresponding minimum energy remain undetermined.

Conformational Analysis and Dynamics

The flexibility of the cyclohexane ring and the rotation around the C-N bond allow this compound to exist in various spatial arrangements, or conformations. Conformational analysis investigates the relative energies of these different conformations and the energy barriers between them.

Conformational Preferences of the Cyclohexane Ring and Amine Substituents

For a substituted cyclohexane, the chair conformation is generally the most stable. wikipedia.org The substituent, in this case, the neopentylamino group, can occupy either an axial or an equatorial position. Typically, bulkier groups prefer the equatorial position to minimize steric hindrance. In the case of this compound, it is expected that the neopentylamino group would predominantly occupy the equatorial position in the most stable chair conformation. However, without specific energy calculations, the precise energy difference between the axial and equatorial conformers is unknown.

Rotational Barriers and Interconversion Dynamics

Rotational barriers refer to the energy required for a part of a molecule to rotate around a chemical bond. For this compound, key rotational barriers would include the rotation of the neopentyl group around the C-N bond and the ring-flipping process of the cyclohexane moiety. The energy barriers for these processes dictate the rate of interconversion between different conformers at a given temperature. Quantifying these barriers requires specific computational modeling, which has not been reported for this compound.

Influence of Solvent Models on Conformational Equilibria

The surrounding solvent can influence the conformational preferences of a molecule. nih.gov Computational solvent models can be used to simulate how different solvent environments might shift the equilibrium between various conformers of this compound. For example, a polar solvent might stabilize a more polar conformer. The extent of this influence for this compound has not been computationally investigated.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational preferences, solvation dynamics, and interactions with its environment. The accuracy of these simulations is fundamentally dependent on the quality of the empirical force field used to describe the interatomic potentials. ethz.ch

Detailed research findings from MD simulations would typically involve analyzing the conformational landscape of the molecule. This includes the chair-boat interconversion of the cyclohexane ring and the rotational freedom of the neopentyl group relative to the amine. The simulations would be performed by placing the molecule in a simulated solvent box, often using a water model like TIP3P, to mimic aqueous conditions. nih.gov The system is then subjected to energy minimization, followed by equilibration and production runs in a suitable thermodynamic ensemble, such as the isothermal-isobaric (NPT) ensemble, to maintain constant temperature and pressure. nih.gov

The choice of force field is critical. For a small organic molecule like this compound, a common choice would be a general force field such as the General Amber Force Field (GAFF), which is designed to be compatible with the Amber force fields used for biomolecules. nih.govrsc.org Parameterization for the specific atomic arrangements within the molecule, particularly the junction between the cyclohexyl and neopentyl moieties, is crucial for obtaining reliable results. rsc.org Advanced reactive force fields, such as ReaxFF, could also be employed to investigate the molecule's behavior under high-temperature conditions or to simulate potential pyrolysis pathways. mdpi.com

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound This table presents typical parameters that would be defined for conducting a molecular dynamics simulation study.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Describes the potential energy of the system as a function of atomic coordinates. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment surrounding the molecule. nih.gov |

| Box Type | Cubic | Defines the periodic boundary conditions for the simulation cell. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 300 K | Simulates conditions at or near room temperature. nih.gov |

| Pressure | 1 bar | Simulates standard atmospheric pressure. nih.gov |

| Simulation Time | 100 ns | Duration of the production run to sample molecular motions. |

| Time Step | 2 fs | The integration time step for solving the equations of motion. nih.gov |

Theoretical Prediction of Spectroscopic Parameters

Quantum mechanical (QM) calculations are employed to predict various spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental spectra. For this compound, methods like Density Functional Theory (DFT) or higher-level ab initio calculations such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can be used to predict its vibrational (infrared) spectrum. nist.gov

These calculations involve optimizing the molecule's geometry to find its lowest energy conformation and then computing the second derivatives of the energy with respect to atomic positions to determine the vibrational frequencies and normal modes. nist.gov The choice of basis set, such as cc-pVQZ, is critical for achieving high accuracy. nist.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical method and for anharmonicity, thereby improving the agreement with experimental data. nist.gov

A theoretical study would yield a list of vibrational frequencies corresponding to specific motions, such as C-H stretches of the cyclohexane and neopentyl groups, the C-N stretch, and N-H bending modes. Comparing these predicted frequencies with an experimental IR spectrum can help confirm the molecule's structure and assign spectral bands to specific molecular vibrations.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table illustrates how theoretical calculations can be used to predict and assign vibrational modes. The "Calculated (Scaled)" values are hypothetical results from a DFT calculation that have been scaled to better match experimental data.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3355 | N-H stretch |

| ν(C-H) | 2925 | 2930 | Cyclohexane CH₂ asymmetric stretch |

| ν(C-H) | 2855 | 2860 | Cyclohexane CH₂ symmetric stretch |

| δ(N-H) | 1590 | 1595 | N-H bend |

| ν(C-N) | 1105 | 1100 | C-N stretch |

Application of Machine Learning and AI in Computational Chemistry

One major application is in the development of force fields. ethz.ch ML models, such as those based on random forest regression or graph neural networks, can be trained on vast databases of high-quality quantum chemical calculations to predict crucial parameters like atomic partial charges with high accuracy and speed. ethz.ch This approach can overcome the time-consuming and often incomplete nature of traditional force field parameterization. ethz.ch

Furthermore, ML has given rise to a new class of machine learning potentials (MLPs), such as the Accurate NeurAl networK engINe for Molecular Energies (ANI) potentials. youtube.com These MLPs are trained on DFT-level calculations and can predict the potential energy and forces for organic molecules with QM-level accuracy but at a computational cost that is orders of magnitude lower. youtube.com Applying an MLP to this compound would allow for much longer and more complex MD simulations than would be feasible with traditional ab initio MD, enabling a more thorough exploration of its conformational space and dynamics. Generative AI models are also emerging as powerful tools for exploring chemical space and can be applied to tasks like predicting protein structures or developing novel force fields. arxiv.org

Table 3: Illustrative Comparison of Computational Methods for Energy Calculation This table provides a conceptual comparison of the relative speed and accuracy for different computational approaches that could be applied to this compound.

| Method | Relative Computational Cost | Relative Accuracy | Primary Application |

|---|---|---|---|

| Classical MD (GAFF) | Low | Moderate | Large-scale conformational sampling. ethz.ch |

| ML Potential (e.g., ANI) | Medium | High | Accurate long-timescale dynamics. youtube.com |

| QM (DFT) | High | High | Spectroscopic properties, reaction mechanisms. nist.gov |

| QM (CCSD(T)) | Very High | Very High (Gold Standard) | Benchmark energy calculations. nist.gov |

Applications of N Neopentylcyclohexanamine in Advanced Organic Synthesis and Catalysis

N-Neopentylcyclohexanamine as a Ligand Precursor in Homogeneous Catalysis

There is currently no available literature detailing the use of this compound as a starting material for the synthesis of ligands for homogeneous catalysis.

Design and Synthesis of this compound-Derived Ligands

No specific methodologies or examples for the design and synthesis of ligands derived from this compound have been reported in the searched scientific literature.

Metal-Ligand Cooperation in Catalytic Transformations

The concept of metal-ligand cooperation involves the active participation of the ligand in a catalytic cycle. However, no studies have been found that describe such cooperative effects involving ligands derived from this compound.

Role in Asymmetric Catalysis and Enantioselectivity

The potential for this compound, which is a chiral molecule, to be used in asymmetric catalysis to control the enantioselectivity of chemical reactions has not been explored in the available scientific literature.

This compound as a Chiral Auxiliary or Building Block in Synthesis

While chiral amines are often employed as chiral auxiliaries to guide stereoselective transformations, there are no documented instances of this compound being used for this purpose or as a specific building block in the synthesis of complex chiral molecules.

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Despite the structural features of this compound that might suggest potential in this area, no research has been published detailing its application as an organocatalyst.

Applications in Complex Molecule Synthesis as a Key Intermediate

There is no evidence in the surveyed literature to suggest that this compound has been employed as a key intermediate in the total synthesis of any complex natural products or pharmaceutically relevant molecules.

Chemical Transformations and Derivatives of N Neopentylcyclohexanamine

Synthesis of N-Neopentylcyclohexanamine Derivatives

The secondary amine functionality of this compound is the primary site for derivatization, enabling the introduction of a wide array of substituents through reactions such as acylation, alkylation, and arylation.

The reaction of this compound with acylating agents provides access to a range of N-substituted amides. Amides are synthesized by reacting a secondary amine with an acyl chloride or an acid anhydride. cognitoedu.orglibretexts.org This reaction, known as N-acylation, is a widely researched and fundamental transformation in organic chemistry. researchgate.net The process typically proceeds via a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. cognitoedu.org

Common acylating agents include acyl chlorides and acid anhydrides. The reaction with an acyl chloride, for instance, results in the formation of an N,N-disubstituted amide and hydrochloric acid. cognitoedu.org Due to the steric hindrance imposed by the neopentyl and cyclohexyl groups, reaction conditions may need to be optimized to achieve high yields. The use of a non-nucleophilic base is often employed to scavenge the acid byproduct.

Table 1: Examples of Acylation Reactions with Secondary Amines

| Acylating Agent | Amine | Product | General Conditions |

| Acyl Chloride (R-COCl) | Secondary Amine (R'₂NH) | N,N-Disubstituted Amide (R-CONR'₂) | Typically at room temperature, often with a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. cognitoedu.org |

| Acid Anhydride ((RCO)₂O) | Secondary Amine (R'₂NH) | N,N-Disubstituted Amide (R-CONR'₂) + Carboxylic Acid (R-COOH) | Often requires heating; a base can be used to drive the reaction. |

This table presents generalized reaction conditions. Specific conditions for this compound would require experimental optimization.

The nitrogen atom of this compound can be further substituted through alkylation or arylation to yield tertiary amines. Alkylation can be achieved by reacting the amine with alkyl halides. This reaction follows a nucleophilic substitution (Sₙ2) pathway where the amine acts as the nucleophile. The steric bulk around the nitrogen atom in this compound can make direct alkylation challenging, potentially leading to elimination side reactions. vanderbilt.edu

Reductive amination provides an alternative and often more effective route. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate which is then reduced in situ, commonly with reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), to yield the tertiary amine.

Arylation, the introduction of an aromatic ring, can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This powerful technique is widely used for the synthesis of N-aryl amines.

The reaction of secondary amines with aldehydes or ketones leads to the formation of enamines. masterorganicchemistry.comlibretexts.org This transformation is distinct from the reaction with primary amines, which yields imines (C=N). libretexts.org The reaction of this compound with an enolizable aldehyde or ketone, under acid catalysis, would first generate an iminium ion intermediate. makingmolecules.comlibretexts.org Since the nitrogen atom in this intermediate lacks a proton to be eliminated, a proton is instead removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. masterorganicchemistry.commakingmolecules.comlibretexts.org

The mechanism involves several steps:

Nucleophilic addition of the secondary amine to the carbonyl carbon. libretexts.orgmakingmolecules.com

A series of proton transfers to form a carbinolamine intermediate. libretexts.org

Acid-catalyzed elimination of water to form a transient iminium ion. makingmolecules.comlibretexts.org

Deprotonation of an α-carbon by a base (like water or another amine molecule) to yield the neutral enamine product. libretexts.orglibretexts.org

Enamines are valuable synthetic intermediates, as the α-carbon is nucleophilic, allowing for subsequent reactions with various electrophiles. masterorganicchemistry.commakingmolecules.com

Investigation of Reaction Pathways for Derivative Formation

The formation of derivatives from this compound is governed by established reaction mechanisms, although the specific rates and outcomes are influenced by the steric hindrance of its substituents.

Acylation: The pathway for amide formation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom initiates an attack on the carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (e.g., chloride from an acyl chloride) to yield the final amide product. cognitoedu.org

Alkylation: Direct alkylation with alkyl halides proceeds via an Sₙ2 mechanism. The rate of this reaction is sensitive to steric hindrance at both the nitrogen atom and the alkyl halide. For this compound, the bulky groups may necessitate more forcing conditions or alternative, less sterically sensitive pathways.

Functional Group Interconversions on the this compound Scaffold

Beyond reactions at the nitrogen center, the cyclohexyl and neopentyl groups of this compound can undergo various transformations, provided that the reagents and conditions are compatible with the amine functionality. Functional group interconversion refers to the transformation of one functional group into another. ub.eduyoutube.com

For the cyclohexyl ring, potential transformations include:

Oxidation: Introduction of hydroxyl or carbonyl groups on the cyclohexyl ring can be achieved using specific oxidizing agents. The position of oxidation would be directed by the existing stereochemistry and steric factors.

Halogenation: Free-radical halogenation could introduce a halogen onto the ring, which can then serve as a handle for further nucleophilic substitution reactions.

These transformations allow for the synthesis of derivatives with modified peripheral functionalities, expanding the chemical space accessible from the parent amine. The conversion of alcohols to alkyl halides, for example, is a common interconversion that can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu Such halides are then susceptible to substitution by a variety of nucleophiles. vanderbilt.edu

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

This compound and its derivatives can serve as building blocks for the synthesis of more complex nitrogen-containing heterocyclic systems. organic-chemistry.orgmdpi.com These reactions often involve the formation of one or more new rings.

For instance, an N-acyl derivative of this compound could potentially undergo an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, if an appropriate aromatic group is present in the acyl chain. These reactions are powerful methods for constructing isoquinoline (B145761) and β-carboline ring systems, respectively.

Another strategy involves using a derivative where a functional group has been introduced onto the cyclohexyl ring. A bifunctional derivative, containing both the amine (or a derivative thereof) and another reactive group, could undergo an intramolecular cyclization to form a fused or bridged heterocyclic system. For example, a derivative with a hydroxyl or halide group at a suitable position on the cyclohexyl ring could cyclize onto the nitrogen or a nitrogen-bound side chain to form novel polycyclic structures. The synthesis of such complex molecules often relies on sequential reactions that build up the necessary precursors. mdpi.com

Environmental Fate and Transport Studies of N Neopentylcyclohexanamine

Degradation Pathways in Environmental Media

The persistence of N-Neopentylcyclohexanamine in the environment is largely dictated by its susceptibility to various degradation processes. These pathways determine the compound's half-life and the nature of any potential transformation products.

Hydrolytic Stability Studies

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems. For this compound, its chemical structure, a secondary amine with bulky alkyl groups (neopentyl and cyclohexyl), suggests a high degree of hydrolytic stability. Generally, amines are not readily hydrolyzed under typical environmental pH and temperature conditions. Specific laboratory studies would be required to quantify the exact rate of hydrolysis, if any, for this compound.

Photolytic Transformation Processes

Adsorption and Desorption Processes in Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles, a process known as adsorption, significantly affects its mobility and bioavailability in the environment. chemsafetypro.com

Organic Carbon Partition Coefficient (Koc) Modeling

The organic carbon partition coefficient (Koc) is a crucial parameter used to predict the extent to which a chemical will be adsorbed by soil or sediment. chemsafetypro.comecetoc.org It normalizes the soil-water partition coefficient (Kd) to the organic carbon content of the soil. chemsafetypro.com A high Koc value indicates that the chemical is likely to be strongly adsorbed to organic matter in the soil, making it less mobile and less available to leach into groundwater. chemsafetypro.com Conversely, a low Koc value suggests higher mobility. chemsafetypro.com

For ionizable compounds like this compound, which is a base, the pH of the soil and water will significantly influence its sorption. epa.govresearchgate.net At a pH below its pKa, the amine will be protonated, forming a positively charged ion. This cationic form is likely to have a greater affinity for the negatively charged surfaces of clay minerals and organic matter, leading to a higher Koc than the neutral form. epa.gov

Modeling the Koc of this compound would involve using its octanol-water partition coefficient (Kow) and its acid dissociation constant (pKa). researchgate.net Various quantitative structure-activity relationship (QSAR) models exist for estimating Koc based on these properties.

Table 1: Estimated Physicochemical Properties for Koc Modeling

| Parameter | Estimated Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 (Estimated) | Indicates a high potential for partitioning into organic matter. |

| pKa (Acid Dissociation Constant) | ~10.5 (Estimated for secondary amines) | Determines the ionization state of the molecule at different environmental pH values. |

Volatilization from Water and Soil

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For this compound, its potential to volatilize from water and soil surfaces is an important transport pathway.

The tendency of a chemical to volatilize from water is governed by its Henry's Law Constant (HLC). epa.gov The HLC is a ratio of the chemical's concentration in the air to its concentration in water at equilibrium. A higher HLC indicates a greater tendency to move from water to air. For amines, volatilization can be influenced by pH. At higher pH values, where the amine is in its neutral, more volatile form, volatilization is more significant.

Volatilization from soil is a more complex process, influenced by factors such as soil moisture, temperature, air movement, and the chemical's adsorption to soil particles. montana.eduresearchgate.net Chemicals that are strongly adsorbed to soil, as indicated by a high Koc, will have a lower tendency to volatilize. missouri.edu Given the expected high Koc for this compound, especially in its protonated form, volatilization from soil may be limited. However, under dry and warm conditions, volatilization of the neutral species from the soil surface could occur. missouri.eduresearchgate.net The rate of ammonia (B1221849) volatilization, a related process, is known to increase with higher temperatures and on alkaline soils. missouri.edumdpi.com

Table 2: Factors Influencing Volatilization of this compound

| Environmental Factor | Influence on Volatilization | Rationale |

|---|---|---|

| Soil/Water pH | Higher volatilization at higher pH | The neutral form of the amine, which is more volatile, predominates at pH values above the pKa. |

| Temperature | Higher volatilization at higher temperatures | Increased temperature provides more energy for the molecule to escape from the liquid or solid phase into the gas phase. |

| Soil Organic Matter | Lower volatilization with higher organic matter | Stronger adsorption to organic matter (higher Koc) reduces the amount of chemical available for volatilization. |

| Soil Moisture | Complex; can increase or decrease volatilization | Moisture is necessary for hydrolysis, but excessive moisture can limit diffusion to the surface. Dry conditions can also lead to volatilization from the soil surface. researchgate.net |

Environmental Transport Mechanisms (e.g., leaching, runoff)

There are no published studies that specifically investigate the environmental transport mechanisms of this compound. The movement of a chemical through the environment is influenced by its physical and chemical properties, such as its water solubility, soil adsorption coefficient (Koc), and vapor pressure, as well as environmental factors like soil type, rainfall, and topography. epa.govcdc.gov Without experimental data, the potential for this compound to leach through the soil into groundwater or be carried by surface runoff into aquatic systems cannot be determined.

Leaching is the process by which a substance moves from the soil surface into lower soil layers and potentially into groundwater. researchgate.netpvamu.edu Runoff is the movement of a substance across the land surface, often with rainwater, into nearby water bodies. researchgate.netpvamu.edu The extent of these processes for this compound remains uncharacterized.

Table 1: Environmental Transport Mechanisms of this compound

| Transport Mechanism | Research Findings |

|---|---|

| Leaching | No data available |

Predictive Environmental Fate Models

Predictive environmental fate models are computational tools used to estimate the distribution and concentration of chemicals in various environmental compartments like air, water, soil, and sediment. nih.govmdpi.comrsc.org These models rely on input parameters such as the chemical's properties and environmental conditions to predict its behavior. nih.govmdpi.com

There is no evidence of this compound being assessed using any established environmental fate models. While various models exist, including multimedia compartmental models and spatial river/watershed models, their application to this specific compound has not been documented in scientific literature. mdpi.comnih.gov Consequently, there are no predictive data on its environmental persistence, partitioning, or long-range transport potential.

Table 2: Predictive Environmental Fate Models and this compound

| Model Type | Application to this compound | Predicted Environmental Concentrations (PECs) |

|---|---|---|

| Multimedia Models | Not applied | No data available |

| Fugacity Models | Not applied | No data available |

Future Research Directions and Emerging Methodologies for N Neopentylcyclohexanamine

Development of Novel Synthetic Routes with Enhanced Selectivity

The primary route to N-Neopentylcyclohexanamine is the reductive amination of cyclohexanone (B45756) with neopentylamine (B1198066). ontosight.ai Future research will likely focus on developing novel synthetic strategies that offer higher yields and greater selectivity, minimizing the formation of by-products.

Reductive amination is a cornerstone of amine synthesis, typically involving the formation of an imine intermediate followed by its reduction. nih.govacs.org The choice of catalyst and reaction conditions is paramount in achieving high selectivity. researchgate.net For instance, palladium on carbon (Pd/C) has been shown to be effective in the amination of cyclohexanone, with the zero-valent Pd sites being crucial for the dehydrogenation and hydrogenation steps. nih.gov The reaction pathway involves the initial formation of a hemiaminal, which then dehydrates to a secondary imine that subsequently undergoes reduction. nih.gov

Future investigations could explore a variety of catalysts to enhance the efficiency of this transformation for this compound. Noble metals like platinum, gold, and ruthenium, as well as non-noble metals such as nickel and copper, supported on materials like TiO₂, CeO₂, and various carbon supports, have been successfully employed in reductive amination reactions. researchgate.net A systematic screening of these catalysts could identify a system that provides superior selectivity for the desired secondary amine, this compound, over potential side products like dicyclohexylamine (B1670486) or products from self-condensation of cyclohexanone. procurementresource.comresearchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" methodology presents another promising avenue. researchgate.net This approach allows for the use of alcohols as starting materials, which are readily available and often more economical than carbonyl compounds. researchgate.net A bimetallic Co/Sc catalyst has demonstrated efficacy in mediating both borrowing hydrogen and reductive amination reactions, offering a versatile tool for synthesizing a range of amines. researchgate.net Adapting this methodology to the synthesis of this compound from cyclohexanol (B46403) and neopentylamine could represent a more sustainable and atom-economical route.

Moreover, catalyst-free approaches, potentially utilizing water as a solvent, could offer greener alternatives. organic-chemistry.orgresearchgate.net The unique properties of water can enhance reactivity and selectivity in certain organic reactions, including N-tert-butyloxycarbonylation of amines. organic-chemistry.orgresearchgate.net Exploring such conditions for the synthesis of this compound could lead to more environmentally benign processes.

A summary of potential catalysts for the synthesis of this compound via reductive amination is presented below:

| Catalyst Support | Metal | Potential Advantages |

| Carbon | Palladium | Well-established for cyclohexanone amination. nih.gov |

| Titania (TiO₂) | Gold, Palladium | High activity and selectivity reported for similar reactions. researchgate.net |

| Ceria (CeO₂) | Gold | Enhanced catalytic performance due to support effects. researchgate.net |

| Alumina (Al₂O₃) | Nickel, Copper | Cost-effective non-noble metal catalysts. researchgate.net |

| Zeolites | - | Shape selectivity could favor the desired product. researchgate.net |

| Bimetallic Systems | Co/Sc | Enables "borrowing hydrogen" methodology from alcohols. researchgate.net |

Advanced Mechanistic Investigations via In Situ Techniques

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques are powerful tools for elucidating reaction pathways, identifying intermediates, and understanding catalyst behavior in real-time.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the liquid-phase synthesis of amines. researchgate.netnih.govnih.govrsc.org By immersing an ATR probe directly into the reaction mixture, researchers can track the concentration of reactants, intermediates (such as the imine), and products as the reaction progresses. This technique can provide valuable kinetic data and insights into the factors that influence reaction rates and selectivity. For the synthesis of this compound, in situ ATR-FTIR could be employed to study the formation of the N-cyclohexylidene-neopentylamine intermediate and its subsequent reduction, helping to identify rate-limiting steps and potential side reactions. researchgate.net

Furthermore, these spectroscopic methods can be used to study the adsorption of reactants and intermediates on the surface of heterogeneous catalysts. nih.govnih.gov Understanding how molecules like cyclohexanone and neopentylamine interact with the catalyst surface is key to designing more effective catalysts. For example, in situ studies could reveal the nature of the active sites and how the sterically bulky neopentyl group influences the binding and orientation of the imine intermediate on the catalyst surface.

Combining in situ spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level. This synergistic approach allows for the correlation of experimentally observed spectral features with calculated structures and energies of intermediates and transition states.

Integration of AI/ML in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid optimization of reaction conditions and the prediction of reaction outcomes. beilstein-journals.orgmpdata.frsemanticscholar.org For the synthesis of this compound, these computational tools can significantly accelerate the discovery of optimal synthetic protocols.

The general workflow for ML-driven reaction optimization involves several key steps:

Data Collection : A dataset of experimental results is compiled, linking reaction variables (e.g., temperature, catalyst loading, solvent, reactant concentrations) to outcomes (e.g., yield, selectivity). mdpi.comnih.gov

Model Training : An ML algorithm, such as a random forest or a neural network, is trained on the experimental data to build a predictive model. mdpi.comsci-hub.se This model learns the complex, often non-linear relationships between the input variables and the reaction outcomes.

Prediction and Optimization : The trained model is then used to predict the outcomes of new, untested reaction conditions. beilstein-journals.org Optimization algorithms can then efficiently search this predictive landscape to identify the conditions that are most likely to achieve the desired outcome, such as maximizing the yield of this compound. nih.govnih.gov

This data-driven approach can explore a vast parameter space much more efficiently than traditional one-variable-at-a-time experimentation. semanticscholar.org For instance, a Bayesian optimization algorithm could be employed to intelligently select the next set of experiments to perform, maximizing the information gained from each experimental run and converging on the optimal conditions more rapidly. nih.govnih.gov

Furthermore, AI can assist in predicting the most effective synthetic routes and even suggest novel catalysts. sci-hub.se By analyzing vast databases of known chemical reactions, AI models can identify patterns and predict the feasibility of different synthetic strategies for a target molecule like this compound.

A comparison of ML models used in chemical synthesis optimization is shown below:

| Machine Learning Model | Key Characteristics | Application in Amine Synthesis |

| Random Forest | Ensemble of decision trees, robust to overfitting. | Predicting N-dealkylation of amine pollutants. mdpi.com |

| Gradient Boosting Decision Tree | Sequentially builds models to correct errors of previous ones. | High prediction accuracy for N-dealkylation models. mdpi.com |

| Extreme Gradient Boosting (XGBoost) | Optimized and scalable version of gradient boosting. | High prediction accuracy for N-dealkylation models. mdpi.com |

| Neural Networks | Can model highly complex, non-linear relationships. | Predicting reaction conditions and outcomes. sci-hub.se |

| Bayesian Optimization | Probabilistic model for finding the maximum of a function. | Efficiently optimizing reaction conditions with fewer experiments. nih.govnih.gov |

Exploration of this compound in Emerging Catalytic Systems

The steric bulk of the neopentyl and cyclohexyl groups in this compound makes it an interesting candidate for applications in catalysis, particularly as a ligand for metal complexes. ontosight.ai Sterically hindered amines are known to play crucial roles in various catalytic systems, for example, by influencing the coordination environment of a metal center and thereby its reactivity and selectivity. semanticscholar.orgnih.gov

One area of exploration is its use in conjunction with N-heterocyclic carbenes (NHCs), which are versatile ligands in coordination chemistry. semanticscholar.orgnih.govmdpi.com The combination of an NHC with a sterically demanding secondary amine like this compound could lead to novel catalyst architectures with unique properties. Such systems could be screened for activity in a range of important chemical transformations, including cross-coupling reactions, hydrogenation, and hydroamination. semanticscholar.orgnih.gov

Another potential application lies in Ullmann-type C-N coupling reactions, where copper catalysts are often employed. researchgate.net The use of specific ligands can significantly enhance the efficiency and scope of these reactions. Investigating this compound or its derivatives as ligands in such systems could lead to improved catalytic protocols for the synthesis of N-aryl compounds.

Furthermore, the development of earth-abundant metal catalysts is a key goal in green chemistry. Titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for synthesizing nitrogen-containing compounds. rsc.org The steric and electronic properties of this compound could be leveraged in the design of new ligands for such earth-abundant metal catalysts, potentially enabling new and more sustainable chemical transformations.

Methodological Advancements in Computational Modeling for Amine Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. acs.org For this compound and related amine systems, advancements in computational methodologies will continue to provide deeper insights into their structure, properties, and reactivity.